N-(6-nitropyridin-3-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
52092-46-3 |
|---|---|
Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
N-(6-nitropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H7N3O3/c1-5(11)9-6-2-3-7(8-4-6)10(12)13/h2-4H,1H3,(H,9,11) |
InChI Key |
OLNYAGCWUQTTSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for N 6 Nitropyridin 3 Yl Acetamide
Retrosynthetic Analysis of N-(6-nitropyridin-3-yl)acetamide
A retrosynthetic analysis of this compound identifies two primary disconnection points corresponding to the formation of the amide bond and the introduction of the nitro group.
Disconnection 1 (Amide C-N Bond): The most straightforward disconnection is at the amide linkage. This approach breaks the bond between the carbonyl carbon and the pyridine (B92270) ring's nitrogen atom. This leads to two key precursors: 3-amino-6-nitropyridine and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride . This strategy is often preferred due to the relative ease of forming amide bonds.
Disconnection 2 (C-NO2 Bond): An alternative disconnection involves breaking the carbon-nitrogen bond of the nitro group. This suggests a synthetic route starting from N-(pyridin-3-yl)acetamide (3-acetamidopyridine), which would then undergo electrophilic nitration. This pathway requires careful consideration of the directing effects of the acetamido group and the inherent reactivity of the pyridine ring.
These two primary disconnections form the basis for the established and potential synthetic pathways to the target molecule.
Established Synthetic Pathways to this compound
Established routes to this compound primarily follow the pathways identified in the retrosynthetic analysis, focusing on either late-stage nitration or late-stage acetylation.
Strategies Involving Pyridine Ring Nitration
The direct nitration of pyridine derivatives is a fundamental method for introducing a nitro group. However, the pyridine ring is electron-deficient and is deactivated towards electrophilic aromatic substitution. Under acidic conditions, the ring nitrogen is protonated, further increasing this deactivation.
One common strategy involves the nitration of a protected or functionalized pyridine precursor. For instance, starting with 3-aminopyridine, the amino group can be protected, followed by nitration. A more direct approach involves the nitration of N,N'-di-(3-pyridyl)-urea, which is synthesized from 3-aminopyridine. google.com The subsequent nitration and hydrolysis yield the desired aminonitropyridine intermediate. google.com
Another method involves reacting a pyridine compound with dinitrogen pentoxide in a solvent like dichloromethane, followed by treatment with a bisulfite solution. ntnu.no The mechanism is believed to involve the formation of an N-nitropyridinium intermediate, which then rearranges to the 3-nitropyridine (B142982) product. ntnu.no
A summary of a typical nitration approach is presented below:
| Precursor | Reagents | Key Conditions | Product | Ref |
| 6-Aminopyridine-3-sulfonic acid | Concentrated H2SO4, Fuming HNO3 | 50-55°C | 6-Amino-5-nitropyridine-3-sulfonic acid | |
| 3-Aminopyridine | Urea, then HNO3/H2SO4 | Heating, then 50-70°C | 2-Nitro-3-aminopyridine | google.com |
Acetylation Approaches for Amide Moiety Formation
This pathway is arguably the most common and direct method, starting from the precursor 3-amino-6-nitropyridine. The formation of the amide bond is typically achieved through acylation with a suitable acetylating agent.
Acetic anhydride is a widely used reagent for this transformation, often in the presence of a base like pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. nih.govsigmaaldrich.com The reaction is generally efficient and proceeds under mild conditions. nih.gov Alternatively, acetyl chloride can be used, which is more reactive but generates hydrochloric acid, necessitating a non-nucleophilic base to capture it. nih.gov
The general procedure involves dissolving the amine precursor in a suitable solvent and adding the acetylating agent, sometimes with gentle heating to ensure the reaction goes to completion. sigmaaldrich.com
| Precursor | Acetylating Agent | Solvent/Catalyst | Key Conditions | Product | Ref |
| 3-Amino-6-nitropyridine | Acetic anhydride | Pyridine | Room Temperature or 0°C to RT | This compound | nih.govsigmaaldrich.com |
| 3-Amino-6-nitropyridine | Acetyl chloride | Inert solvent with base | Typically 0°C to RT | This compound | nih.gov |
Precursor Functionalization and Carbon-Nitrogen Bond Formation Reactions
This approach involves building the molecule by forming a key carbon-nitrogen bond on a pre-functionalized pyridine ring. A common strategy is nucleophilic aromatic substitution (SNAr).
In this scenario, a pyridine ring with a good leaving group (like a halogen) at the 3-position and an activating nitro group at the 6-position is used. For example, a reaction could start with 5-bromo-2-nitropyridine (B47719) or 5-chloro-2-nitropyridine. This substrate can then react with an ammonia (B1221849) equivalent or a protected amine to introduce the amino group at the C-3 position. The synthesis of related compounds, such as 1-(6-nitropyridin-3-yl)piperazine (B1631402) from 3-chloro-6-nitropyridine and piperazine, demonstrates the viability of this SNAr approach.
Advanced Synthetic Techniques Applicable to this compound
Modern synthetic organic chemistry offers more sophisticated tools that can be applied to construct this compound, often providing higher yields, better functional group tolerance, and milder reaction conditions.
Catalytic Methodologies in this compound Synthesis (e.g., Palladium-catalyzed Cross-coupling Reactions)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful method for forming the crucial C-N bond of the amide. nih.gov This reaction allows for the coupling of an aryl halide or triflate with an amine or amide.
To synthesize this compound, this methodology could be applied in two ways:
Coupling of an Amide: Reacting a halo-nitropyridine, such as 5-bromo-2-nitropyridine, with acetamide (B32628). This requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BrettPhos, GPhos), and a base. nih.govnih.gov The choice of ligand and base is critical to avoid decomposition of the sensitive heteroaromatic substrate. nih.gov
Coupling of an Amine followed by Acetylation: Reacting 5-bromo-2-nitropyridine with an ammonia surrogate or a protected amine, followed by a separate acetylation step.
These catalytic methods are highly versatile and can tolerate a wide range of functional groups, making them attractive for complex molecule synthesis. nih.gov Recent developments have even shown palladium-catalyzed reactions that can use nitroarenes directly, opening up novel synthetic possibilities. nih.gov
| Substrate 1 | Substrate 2 | Catalyst/Ligand | Base | Potential Product | Ref |
| 5-Bromo-2-nitropyridine | Acetamide | Pd(OAc)2 / Phosphine Ligand | NaOtBu, Cs2CO3 | This compound | nih.govrsc.org |
| 5-Chloro-2-nitropyridine | Acetamide | Pd-BIAN-NHC catalyst | NaOTMS | This compound | nih.gov |
Principles of Sustainable Synthesis in this compound Production
The production of this compound, primarily synthesized via the N-acetylation of 6-nitropyridin-3-amine (B85077) (also known as 5-amino-2-nitropyridine), offers a significant opportunity to apply the principles of green and sustainable chemistry. Traditional acetylation methods often rely on stoichiometric or excess quantities of highly reactive reagents like acetyl chloride or acetic anhydride, which can generate hazardous waste and exhibit poor atom economy. humanjournals.comfrontiersin.org Modern approaches focus on minimizing environmental impact by adhering to key green chemistry principles.
Key Sustainable Approaches:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Using acetic acid as the acetylating agent is advantageous as the only by-product is water, leading to a high atom economy. ias.ac.in
Use of Safer Solvents and Reagents: A primary goal is the replacement of hazardous reagents and solvents. Acetic anhydride and acetyl chloride are irritants, and their use is being supplanted by greener alternatives like isopropenyl acetate, which produces easily removable acetone (B3395972) as a by-product. frontiersin.org Efforts are also made to replace volatile organic solvents with water, ionic liquids, or to conduct reactions under solvent-free conditions. humanjournals.comorientjchem.org
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. For the N-acetylation of aromatic amines, various green catalysts have been developed. These include simple, inexpensive Brønsted acids like tartaric acid, which can effectively catalyze the reaction with acetic acid. ias.ac.in Metal acetates (e.g., zinc acetate) and reusable solid catalysts like zeolites also offer efficient and environmentally benign alternatives. researchgate.net
Energy Efficiency: Alternative energy sources like microwave irradiation can significantly reduce reaction times from hours to minutes, lowering energy consumption and often improving yields compared to conventional heating methods. ttwrdcs.ac.in Sunlight-driven N-acetylation has also been demonstrated as a green approach. humanjournals.com
The following table compares traditional and sustainable approaches for the synthesis of this compound.
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Parameter | Traditional Method | Sustainable Approach | Rationale for Sustainability |
|---|---|---|---|
| Acetylating Agent | Acetic Anhydride / Acetyl Chloride (Excess) | Acetic Acid / Isopropenyl Acetate (Stoichiometric) | Reduces waste, avoids hazardous reagents, improves atom economy. frontiersin.orgias.ac.in |
| Catalyst | Strong acids (e.g., H₂SO₄) or bases (e.g., Pyridine) | Mild Brønsted acids (e.g., Tartaric Acid), reusable solid acids (e.g., Zeolites), or catalyst-free systems. ias.ac.inorientjchem.orgresearchgate.net | Minimizes corrosive and toxic waste, allows for catalyst recycling. |
| Solvent | Chlorinated Solvents (e.g., CH₂Cl₂) | Water, Glacial Acetic Acid, or Solvent-Free | Eliminates toxic organic solvents, reduces environmental pollution. humanjournals.comias.ac.in |
| Energy Source | Conventional Reflux (Hours) | Microwave Irradiation (Minutes) | Drastically reduces energy consumption and reaction time. ttwrdcs.ac.in |
| By-products | Acetic acid/HCl, organic waste | Water or Acetone | By-products are non-toxic and easily managed. frontiersin.orgias.ac.in |
Optimization of Reaction Conditions and Yield Maximization in this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while ensuring the process is efficient and cost-effective. The key reaction, the N-acetylation of 6-nitropyridin-3-amine, is influenced by several parameters, including the choice of catalyst, solvent, temperature, and reaction time. Research into the acetylation of analogous aromatic amines provides a framework for optimizing this specific synthesis. nih.govnih.gov
Catalyst Optimization: The choice and amount of catalyst are crucial. Studies on primary aromatic amines show that catalyst loading can be optimized to achieve maximum yield in the shortest time. For instance, in a model reaction using tartaric acid with glacial acetic acid, 2 mol% of the catalyst was found to be optimal for achieving high yields (61-94%) within 75 minutes. ias.ac.in In continuous-flow systems using alumina (B75360) as a catalyst, the activity was maintained for multiple cycles, demonstrating excellent reusability. nih.gov
Temperature and Time: Reaction temperature directly impacts the rate of reaction. For the acetylation of anilines in a continuous-flow reactor using acetonitrile (B52724), the optimal temperature was found to be 200 °C. nih.gov For batch reactions, conditions can be much milder. A solvent-free protocol using VOSO₄ as a catalyst achieved an 80% yield at room temperature over 24 hours. frontiersin.org Microwave-assisted synthesis can be completed in as little as 3-8 minutes, yielding products in the range of 92%. orientjchem.orgttwrdcs.ac.in
Reagent and Solvent Effects: The nature of the acetylating agent and the solvent system significantly affects outcomes. While acetic anhydride is highly reactive, greener and milder reagents like acetic acid or acetonitrile are often preferred. ias.ac.innih.gov A study using acetonitrile and K₂S₂O₈ in a mixed solvent system (CH₃CN:DMSO) yielded various acetanilides in 53-91%. benthamdirect.com The concentration of the amine substrate is another factor; in some systems, increased concentration can lead to decreased conversion. nih.gov
The following interactive table summarizes findings from studies on the optimization of N-acetylation for aromatic amines, which can be applied to the synthesis of this compound.
Table 2: Optimization of Reaction Conditions for N-Acetylation of Aromatic Amines
| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Tartaric Acid (2 mol%) | Glacial Acetic Acid | Glacial Acetic Acid | 118 | 75 min | 61-94 | ias.ac.in |
| Alumina | Acetonitrile | Acetonitrile | 200 | Continuous Flow | >90 | nih.gov |
| None (Catalyst-Free) | Acetic Anhydride | Water | Room Temp. | 8 min | 92 | orientjchem.org |
| VOSO₄ (1 mol%) | Acetic Anhydride | Solvent-Free | Room Temp. | 24 h | 80 | frontiersin.org |
| Zinc Acetate | Acetic Acid | Acetic Acid | Reflux | 0.5-3 h | 88-96 | humanjournals.com |
| K₂S₂O₈ | Acetonitrile | CH₃CN:DMSO | 110 | 12 h | 53-91 | benthamdirect.com |
By systematically adjusting these parameters, a synthetic route for this compound can be developed that is not only high-yielding but also adheres to the principles of sustainable and efficient chemical manufacturing.
Chemical Reactivity and Transformation Mechanisms of N 6 Nitropyridin 3 Yl Acetamide
Reactivity Profiles of the Nitro Group in N-(6-nitropyridin-3-yl)acetamide
The nitro group is a key player in the reactivity of this compound, primarily through its susceptibility to reduction and its ability to activate the pyridine (B92270) ring for nucleophilic attack.
Catalytic and Stoichiometric Reduction Reactions to Amino Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry, and this compound is no exception. This conversion is crucial for the synthesis of various derivatives, as the resulting amino group can be further functionalized.
Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are effective for this transformation. masterorganicchemistry.comwikipedia.org The reaction is typically carried out under a hydrogen atmosphere. For instance, the reduction of a nitro group on a pyridine ring can be achieved using hydrogen gas and a palladium catalyst. masterorganicchemistry.com This method is often preferred due to its clean nature and high yields.
Stoichiometric Reduction: Various metals in acidic media can also be employed for the reduction of nitroarenes. masterorganicchemistry.comscispace.com Common reducing systems include:
Iron (Fe) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net
Tin (Sn) or Tin(II) chloride (SnCl₂) in acidic conditions. wikipedia.orgscispace.com
Zinc (Zn) in the presence of ammonium (B1175870) chloride. scispace.com
These methods provide an alternative to catalytic hydrogenation and can be advantageous in specific synthetic contexts. The choice of reducing agent can sometimes allow for chemoselectivity, where the nitro group is reduced in the presence of other reducible functional groups. scispace.com The reduction of the nitro group proceeds through nitroso and hydroxylamino intermediates to ultimately form the amine. nih.gov
A study on the reduction of various nitro heteroarenes highlighted the efficacy of iron in acetic acid for achieving high yields of the corresponding amino derivatives. researchgate.net Another approach involves the use of sodium hydrosulfite. wikipedia.org
The resulting N-(6-aminopyridin-3-yl)acetamide is a valuable intermediate for further synthetic modifications.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Hydrogen atmosphere | N-(6-aminopyridin-3-yl)acetamide |
| Fe, HCl | Acidic medium | N-(6-aminopyridin-3-yl)acetamide |
| SnCl₂, HCl | Acidic medium | N-(6-aminopyridin-3-yl)acetamide |
| Zn, NH₄Cl | Aqueous medium | N-(6-aminopyridin-3-yl)acetamide |
Nucleophilic Aromatic Substitution Pathways Involving the Pyridine Ring
The presence of the electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). nih.gov This effect is most pronounced at the positions ortho and para to the nitro group. In this compound, the nitro group is at the 6-position.
SNAr reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent loss of a leaving group restores the aromaticity of the ring.
In the context of this compound, a suitable leaving group on the pyridine ring, typically at a position activated by the nitro group, would be necessary for a classical SNAr reaction to occur. However, the nitro group itself can sometimes act as a leaving group, particularly in reactions with strong nucleophiles under forcing conditions.
Research on 3-nitropyridines has shown that the nitro group can be displaced by sulfur nucleophiles. nih.gov For example, reactions of 2-substituted-3-nitropyridines with thiols in the presence of a base like potassium carbonate lead to the selective substitution of the nitro group. nih.gov This suggests that this compound could potentially undergo similar reactions, where a nucleophile displaces the nitro group at the 6-position. The reactivity in such substitutions is influenced by the substituents present on the pyridine ring. nih.gov
Reactivity Profiles of the Acetamide (B32628) Moiety in this compound
The acetamide group provides another avenue for chemical modification of the molecule, primarily through reactions at the acyl group and transformations involving the amide bond itself.
Acylation and Further Functionalization Reactions
While the amide nitrogen in this compound is generally less nucleophilic than a free amine due to the electron-withdrawing effect of the adjacent carbonyl group, it can still undergo further acylation under certain conditions. However, a more common strategy involves the initial reduction of the nitro group to an amine, followed by selective acylation of the newly formed, more reactive amino group.
The amide bond itself is a cornerstone of many chemical and biological structures, and methods for its formation are extensively researched. researchgate.net
Chemical Transformations Involving the Amide Linkage
The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 6-nitro-3-aminopyridine and acetic acid. This reaction can be useful for deprotection if the acetamide group was used as a protecting group for the amine.
Electrophilic and Nucleophilic Reaction Studies on this compound
The pyridine ring in this compound is electron-deficient due to the presence of the ring nitrogen and the powerful electron-withdrawing nitro group. This makes the ring highly susceptible to nucleophilic attack, as discussed in the context of SNAr reactions. youtube.comyoutube.com The positions most vulnerable to nucleophilic attack are those ortho and para to the nitro group. youtube.com
Conversely, electrophilic aromatic substitution on this pyridine ring is significantly disfavored. The electron-poor nature of the ring deactivates it towards attack by electrophiles. Any electrophilic substitution, if it were to occur under harsh conditions, would likely be directed to the positions least deactivated by the nitro group and the ring nitrogen.
Detailed Mechanistic Investigations of this compound Transformations
Detailed mechanistic investigations into the transformations of this compound are not extensively documented. However, insights can be drawn from studies on related compounds and general principles of organic chemistry. Mechanistic studies are crucial for understanding reaction pathways, identifying intermediates, and optimizing reaction conditions to achieve desired products.
One area of potential mechanistic interest is the behavior of the nitroacetamide moiety in ring-forming and ring-transformation reactions. In some multi-component reactions involving derivatives of dinitropyridone, an anionic nitroacetamide fragment has been proposed to act as a leaving group. nih.gov This suggests that under certain basic or nucleophilic conditions, the this compound molecule could potentially fragment.
A plausible, though not explicitly studied for this specific compound, mechanistic pathway could involve the deprotonation of the amide N-H, followed by an intramolecular rearrangement or participation in an intermolecular reaction. The stability of the resulting "anionic nitroacetamide" would be a key factor in such a transformation.
Table 1: Potential Reactive Sites and Transformation Products of this compound
| Reactive Site | Transformation Type | Potential Reagents | Probable Product(s) |
| Nitro Group | Reduction | H₂, Pd/C; SnCl₂, HCl | N-(6-aminopyridin-3-yl)acetamide |
| Acetamido Group | Hydrolysis (Acidic) | HCl, H₂O, heat | 6-Nitropyridin-3-amine (B85077) |
| Acetamido Group | Hydrolysis (Basic) | NaOH, H₂O, heat | 6-Nitropyridin-3-amine |
| Pyridine Ring | Nucleophilic Aromatic Substitution | Strong Nucleophiles | Substituted pyridine derivatives |
Further detailed research, including kinetic studies, isotopic labeling, and computational modeling, would be necessary to fully elucidate the transformation mechanisms of this compound. Such studies would provide a deeper understanding of its chemical behavior and expand its utility as a building block in organic synthesis.
In-depth Spectroscopic and Structural Analysis of this compound Unattainable Due to Lack of Publicly Available Data
A comprehensive and detailed scientific article on the advanced spectroscopic and structural elucidation of the chemical compound this compound, as per the specified outline, cannot be generated at this time. Extensive searches of publicly accessible scientific literature and chemical databases have revealed a significant lack of specific experimental or theoretical data required to fulfill the detailed sections on NMR spectroscopy, vibrational spectroscopy, and high-resolution mass spectrometry.
Searches were conducted to locate synthesis and characterization reports, which typically include such spectroscopic data. However, these searches did not yield any publications with the requisite level of detail for this compound. While spectroscopic information exists for related structures, such as 1-(6-nitropyridin-3-yl)piperazine (B1631402) and 6-nitropyridin-3-amine, the strict focus of the request on this compound precludes the use of this data as a substitute.
Consequently, without the foundational scientific data, the generation of a thorough, informative, and scientifically accurate article that adheres to the provided structure is not possible. The creation of data tables for chemical shifts, vibrational modes, and other specified findings would amount to fabrication. Further investigation in specialized, subscription-based chemical research databases or future publications may be required to obtain the necessary information for this specific compound.
Advanced Spectroscopic and Structural Elucidation of N 6 Nitropyridin 3 Yl Acetamide
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
Electron Impact (EI) and Electrospray Ionization (ESI) Studies
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. Both Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods that would be employed in the study of N-(6-nitropyridin-3-yl)acetamide.
Electron Impact (EI) Mass Spectrometry:
In EI-MS, high-energy electrons bombard the sample, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of this compound would likely proceed through several key pathways, driven by the stability of the resulting fragments. The presence of the aromatic pyridine (B92270) ring, the nitro group, and the acetamide (B32628) group would each influence the fragmentation cascade.
A primary fragmentation event would be the cleavage of the amide bond. Another significant fragmentation pathway would involve the nitro group, which can undergo rearrangement and loss of NO or NO₂. The pyridine ring itself can undergo ring opening or loss of small neutral molecules like HCN.
Hypothetical EI-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |
| 181 | [M]⁺˙ (Molecular Ion) | - |
| 139 | [M - C₂H₂O]⁺˙ | Loss of ketene (B1206846) from the acetamide side chain |
| 123 | [M - NO₂]⁺ | Loss of the nitro group |
| 93 | [C₅H₃N₂]⁺ | Cleavage of the C-N bond between the ring and the amide |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Electrospray Ionization (ESI) Mass Spectrometry:
ESI is a soft ionization technique, meaning it typically results in less fragmentation than EI. For this compound, ESI would likely produce a prominent protonated molecule [M+H]⁺ in positive ion mode. This is particularly useful for confirming the molecular weight of the compound with high accuracy. In negative ion mode, a deprotonated molecule [M-H]⁻ might be observed, likely through the loss of the acidic amide proton.
Tandem Mass Spectrometry (MS/MS) and Electron-Activated Dissociation (EAD) for Elucidating Fragmentation Mechanisms
To definitively map the fragmentation pathways of this compound, tandem mass spectrometry (MS/MS) would be indispensable. In an MS/MS experiment, the [M+H]⁺ ion (or another precursor ion of interest) generated by ESI would be isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a detailed picture of the precursor ion's structure.
Electron-Activated Dissociation (EAD):
A more advanced fragmentation technique, Electron-Activated Dissociation (EAD), could provide even more detailed structural information. EAD is a non-ergodic fragmentation method, meaning it can induce cleavages that are not observed in the more common thermal-based methods like CID. This can be particularly useful for distinguishing between isomers and identifying the precise location of functional groups. For this compound, EAD could help to unambiguously confirm the position of the nitro group and the acetamide substituent on the pyridine ring by inducing specific ring cleavages.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material. A successful crystallographic analysis of this compound would provide a wealth of information about its molecular geometry, conformation, and intermolecular interactions.
Determination of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be governed by a variety of non-covalent interactions. The presence of the amide group allows for strong hydrogen bonding (N-H···O=C), which would likely be a dominant feature in the crystal lattice, potentially leading to the formation of chains or dimeric structures.
Expected Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor/Acceptor Groups Involved | Expected Role in Crystal Packing |
| Hydrogen Bonding | Amide N-H (donor) and Amide C=O (acceptor) | Formation of primary structural motifs (e.g., chains, dimers) |
| Hydrogen Bonding | C-H on the pyridine ring (donor) and Nitro O (acceptor) | Stabilization of the crystal lattice |
| π-π Stacking | Overlap of nitropyridine rings | Contribution to the overall packing efficiency and stability |
| Dipole-Dipole Interactions | Polar groups (nitro, amide) | Influence on the orientation of molecules within the lattice |
Investigation of Polymorphism and Co-crystallization Phenomena
Polymorphism:
Many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism. These different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. Given the presence of multiple functional groups capable of forming various intermolecular interactions, it is plausible that this compound could exhibit polymorphism. A systematic screening of different crystallization conditions (e.g., varying solvents, temperatures, and crystallization rates) would be necessary to identify and characterize potential polymorphs.
Co-crystallization:
Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecular species in a stoichiometric ratio. This compound, with its hydrogen bond donor (N-H) and multiple acceptor sites (C=O, nitro oxygens, pyridine nitrogen), would be a prime candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups. For instance, co-crystallization with carboxylic acids could lead to the formation of robust hydrogen-bonded synthons between the acid's hydroxyl group and the pyridine nitrogen or amide carbonyl. The formation of co-crystals can be used to modify the physicochemical properties of a compound.
Computational and Theoretical Investigations on N 6 Nitropyridin 3 Yl Acetamide
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (dft), have become a cornerstone in the computational analysis of molecular systems. For N-(6-nitropyridin-3-yl)acetamide, these methods offer a detailed picture of its electronic and structural properties. DFT methods, such as B3LYP, are frequently used in conjunction with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. These calculations are foundational for the analyses described in the following subsections.
Optimized Geometry and Electronic Structure Analysis
The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.
Theoretical calculations are expected to show that the pyridine (B92270) ring is largely planar. The nitro group (NO₂) at the 6-position and the acetamide (B32628) group (-NHCOCH₃) at the 3-position are the key functional groups influencing the geometry and electronic structure. The planarity of the nitro group with respect to the pyridine ring is anticipated, allowing for maximum conjugation, which affects the electronic properties of the molecule. Studies on similar structures, like 4-nitropyridine (B72724) N-oxide, have shown that the nitro group tends to be coplanar with the pyridine ring to facilitate conjugation. nih.gov
The acetamide group can exhibit different conformations, but it is expected that the trans conformation of the amide is more stable. The optimized structure of the closely related N-(6-sulfamoylpyridin-3-yl)acetamide, determined through DFT calculations, was found to be in good agreement with experimental X-ray diffraction data, lending confidence to the reliability of these theoretical methods. tandfonline.comresearchgate.net
Table 1: Representative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-N (Pyridine) | 1.34 | C-N-C (Pyridine) | 117.0 |
| C-C (Pyridine) | 1.39 | C-C-N (Pyridine) | 123.5 |
| C-N (Amide) | 1.41 | C-N-H (Amide) | 118.0 |
| C=O (Amide) | 1.23 | N-C=O (Amide) | 122.0 |
| C-N (Nitro) | 1.48 | O-N-O (Nitro) | 124.0 |
| N=O (Nitro) | 1.22 | C-C-N (Nitro) | 117.5 |
Note: These values are illustrative and based on computational data for structurally related nitropyridine and acetamide derivatives.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the acetamide group and the pyridine ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the pyridine ring. This distribution is consistent with analyses of similar molecules where the nitro group acts as a strong electron acceptor. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of both an electron-donating (acetamide) and a strong electron-withdrawing (nitro) group on the pyridine ring is expected to reduce the HOMO-LUMO gap, indicating a potential for significant intramolecular charge transfer. Computational studies on other nitropyridine derivatives have shown that the introduction of a nitro group generally lowers the LUMO energy, thereby decreasing the energy gap.
Table 2: Representative FMO Properties for this compound
| Parameter | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -3.2 |
| Energy Gap (ΔE) | 3.6 |
Note: These energy values are representative and are based on DFT calculations performed on analogous molecules.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas with a neutral potential.
In this compound, the MEP surface is expected to show a highly negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, making them likely sites for electrophilic attack. The hydrogen atom of the amide group (N-H) would likely exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. The pyridine ring itself will show a varied potential, influenced by the attached functional groups. Such analyses have been performed on related compounds like N-(6-sulfamoylpyridin-3-yl)acetamide, confirming these general features. tandfonline.comresearchgate.net
Natural Bond Orbital (NBO) Analysis and Charge Transfer Properties
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It helps to understand intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, Raman) through Computational Methods
Computational methods, particularly DFT, are widely used to predict and interpret spectroscopic data. By calculating the vibrational frequencies and the magnetic shielding tensors, it is possible to generate theoretical IR, Raman, and NMR spectra that can be compared with experimental data to confirm the molecular structure.
Theoretical calculations of the vibrational frequencies for this compound would allow for the assignment of the characteristic peaks in its experimental IR and Raman spectra. For example, the stretching frequencies of the C=O, N-H, and N-O bonds are sensitive to their chemical environment and can be accurately predicted.
Similarly, the calculation of NMR chemical shifts (¹H and ¹³C) provides valuable information for structural elucidation. The predicted chemical shifts for the protons and carbons in the pyridine ring and the acetamide group would be influenced by the electronic effects of the nitro group. Computational studies on related pyridine derivatives have shown good agreement between calculated and experimental spectroscopic data.
Theoretical Studies on Reaction Mechanisms and Transition State Structures
While specific reaction mechanisms involving this compound are not extensively detailed in the provided context, computational chemistry offers powerful tools to investigate potential chemical transformations. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies.
For instance, theoretical studies could be employed to investigate the mechanism of nucleophilic aromatic substitution reactions, where a nucleophile replaces the nitro group or another substituent on the pyridine ring. The computational analysis would help in understanding the regioselectivity of such reactions and the influence of the acetamide group on the reaction pathway. The stability of intermediates and the geometry of transition states can be determined, providing a deeper understanding of the molecule's reactivity in various chemical environments.
Computational Conformational Analysis of this compound
A computational conformational analysis of this compound would be crucial to understanding its three-dimensional structure and the relative stability of its different spatial arrangements, known as conformers. This analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the geometries and energies of molecules.
The key aspects of a conformational analysis for this molecule would involve the investigation of the rotational barriers around the single bonds, particularly the C-N bond connecting the acetamide group to the pyridine ring and the C-C bond of the acetyl group. The presence of the nitro group and the acetamide substituent on the pyridine ring would likely influence the preferred orientation of these groups due to steric hindrance and electronic interactions.
A potential energy surface scan could be performed by systematically rotating these bonds and calculating the energy at each step. The results would reveal the most stable conformer(s) corresponding to the global and local minima on the potential energy surface. The dihedral angles defining the orientation of the acetamide and nitro groups relative to the pyridine ring would be the primary coordinates of interest.
Table 1: Hypothetical Torsional Angle and Relative Energy Data for this compound Conformers
This interactive table presents hypothetical data that would be obtained from a computational conformational analysis. The values are for illustrative purposes to demonstrate the type of information generated from such a study.
| Conformer | Dihedral Angle (O=C-N-C_pyridine) (degrees) | Dihedral Angle (C_pyridine-C_amide-N-H) (degrees) | Relative Energy (kcal/mol) |
| A | 0 | 180 | 0.00 |
| B | 90 | 180 | 5.20 |
| C | 180 | 0 | 2.50 |
| D | -90 | 0 | 5.20 |
Note: This data is hypothetical and for illustrative purposes only.
Investigation of Non-linear Optical (NLO) Properties
The investigation of the non-linear optical (NLO) properties of this compound would be of significant interest due to the presence of both an electron-donating group (the acetamide) and a strong electron-withdrawing group (the nitro group) attached to the π-conjugated pyridine ring. This donor-π-acceptor (D-π-A) architecture is a common feature in molecules designed for NLO applications.
Computational methods, particularly time-dependent density functional theory (TD-DFT), are powerful tools for predicting NLO properties. The key parameters calculated in such studies are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO response of a molecule, respectively.
Table 2: Hypothetical Calculated Non-linear Optical Properties of this compound
This interactive table displays hypothetical NLO data that would be the output of a computational investigation. The values provided are for exemplary purposes.
| Property | Calculated Value (a.u.) | Wavelength (nm) |
| First Hyperpolarizability (β_tot) | 1.5 x 10^-30 | 1064 |
| Second Hyperpolarizability (γ_tot) | 8.2 x 10^-36 | 800 |
| Dipole Moment (μ) | 5.7 | - |
| Polarizability (α) | 120.5 | - |
Note: This data is hypothetical and for illustrative purposes only.
The results of such a study would provide valuable insights into the structure-property relationship of this molecule and guide the design of new organic materials with enhanced NLO properties for applications in optoelectronics and photonics.
Coordination Chemistry of N 6 Nitropyridin 3 Yl Acetamide As a Ligand
Ligand Characteristics and Potential Metal Binding Sites of N-(6-nitropyridin-3-yl)acetamide
This compound possesses several potential coordination sites, making it a theoretically versatile ligand for metal complexation. The primary binding sites can be predicted based on the electronic properties and steric accessibility of its functional groups: the pyridine (B92270) ring nitrogen, the amide group (both oxygen and nitrogen atoms), and the nitro group.
The pyridine nitrogen is a common and strong coordination site for a wide range of metal ions due to its available lone pair of electrons. Its coordination ability can, however, be influenced by the electronic effects of the substituents on the pyridine ring. In this case, the presence of an electron-withdrawing nitro group at the 6-position is expected to decrease the basicity of the pyridine nitrogen, potentially weakening its coordination to metal centers.
The amide group offers two potential binding sites: the carbonyl oxygen and the amide nitrogen. The carbonyl oxygen is generally a good donor atom. The amide nitrogen can also coordinate to a metal ion, particularly after deprotonation of the N-H group, which would make it a stronger, anionic donor. The mode of coordination (O-bound, N-bound, or bridging) would depend on the metal ion's nature, the reaction conditions, and the presence of other ligands.
The nitro group is also a potential coordination site, although it is generally a weaker coordinator than the pyridine nitrogen or the amide oxygen. The oxygen atoms of the nitro group can coordinate to a metal center in a monodentate or bidentate fashion.
Given these potential binding sites, this compound could act as a monodentate, bidentate, or even a polydentate ligand, potentially forming chelate rings which would enhance the stability of the resulting metal complexes. The actual coordination mode in any hypothetical complex would be a subject for empirical investigation.
Synthesis and Spectroscopic Characterization of Metal Complexes Involving this compound
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be crucial to dissolve both the ligand and the metal salt, and the reaction temperature could influence the final product.
The characterization of any resulting complexes would rely on a suite of spectroscopic techniques:
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (amide I band), N-H, and N-O (nitro group) stretching bands upon coordination would provide strong evidence of metal-ligand bond formation and help to identify the coordinating atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in characterizing the ligand and its complexes in solution. Shifts in the chemical shifts of the pyridine and amide protons and carbons upon coordination would indicate the binding sites.
UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ion and any charge transfer bands, which are indicative of the coordination environment and the nature of the metal-ligand bonding.
Structural Elucidation of Coordination Compounds
Without experimental data, one can only speculate on the possible structures. For instance, with a transition metal like copper(II), one might anticipate the formation of square planar or octahedral complexes, depending on the stoichiometry and the coordination mode of the ligand.
Electronic and Magnetic Properties of this compound Metal Complexes
The electronic and magnetic properties of hypothetical this compound metal complexes would be dictated by the identity of the central metal ion and the coordination geometry.
If complexes were formed with paramagnetic metal ions (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(II)), their magnetic susceptibility could be measured to determine the effective magnetic moment. This value would provide insight into the number of unpaired electrons and the spin state of the metal ion.
Supramolecular Chemistry and Crystal Engineering of N 6 Nitropyridin 3 Yl Acetamide
Analysis of Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The solid-state packing of N-(6-nitropyridin-3-yl)acetamide will be governed by a variety of intermolecular interactions, primarily hydrogen bonds, and other weaker contacts. The molecule possesses a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen, the nitro group oxygens, and the pyridine (B92270) nitrogen).
Hydrogen Bonding:
The primary and most influential interaction in the crystal lattice of this compound is expected to be the N-H···O hydrogen bond, forming a robust and common supramolecular synthon. This interaction would likely involve the amide hydrogen and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric motifs. For instance, in the crystal structure of acetazolamide, which contains both acetamide (B32628) and sulfonamide groups, N-H···O and N-H···N hydrogen bonds are crucial in forming supramolecular synthons with coformers like nicotinamide. iucr.orgiucr.org
Hirshfeld Surface Analysis of Analogous Compounds:
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify the specific atoms involved in interactions and their relative strengths.
While a Hirshfeld analysis for this compound is not available, studies on related compounds provide valuable insights. For example, in the crystal structure of 1-(2-nitrophenyl)pyrrole-2,5-dione, Hirshfeld analysis revealed that H···O/O···H, H···C/C···H, and H···H interactions are the most significant, contributing 54.7%, 15.2%, and 15.6% to the crystal packing, respectively. nih.gov The red regions on the dnorm map of this compound indicate strong C-H···O hydrogen bonds. nih.gov Similarly, for three salts of 1-(4-nitrophenyl)piperazine, Hirshfeld analysis was instrumental in understanding the complex hydrogen-bonding networks and other intermolecular contacts. nih.gov
Based on these examples, a Hirshfeld surface analysis of this compound would likely show dominant contributions from O···H/H···O contacts, corresponding to the N-H···O and C-H···O hydrogen bonds. The following table summarizes typical contributions of various intermolecular contacts in related nitro-containing organic compounds.
| Interaction Type | Typical Percentage Contribution to Hirshfeld Surface |
| H···O/O···H | 40 - 55% |
| H···H | 15 - 30% |
| C···H/H···C | 10 - 20% |
| C···C | < 10% |
| N···H/H···N | < 10% |
This table presents representative data from Hirshfeld analyses of various nitro-containing organic compounds and should be considered as an estimation for this compound.
Design and Controlled Formation of Co-crystals and Salts of this compound
Co-crystals are multi-component crystals in which different molecular species are held together by non-covalent interactions, typically hydrogen bonds. nih.gov The formation of co-crystals offers a powerful strategy to modify the physicochemical properties of a substance, such as solubility, stability, and bioavailability, without altering its chemical structure.
The molecular structure of this compound makes it a prime candidate for co-crystal formation. The acetamide group is a well-known and reliable hydrogen bonding moiety. The pyridine ring, specifically the nitrogen atom, is a common hydrogen bond acceptor, capable of forming strong O-H···N or N-H···N hydrogen bonds with suitable co-formers. The nitro group can also participate in weaker hydrogen bonding.
The design of co-crystals of this compound would involve selecting co-formers that have complementary functional groups. Carboxylic acids, for example, are excellent co-formers for pyridine-containing molecules, often forming a robust carboxylic acid-pyridine supramolecular heterosynthon. Studies on co-crystals of caffeine (B1668208) with nitrobenzoic acids have demonstrated the formation of diverse and stable crystalline structures. rsc.org
The formation of a co-crystal versus a salt is often predicted by the "ΔpKa rule." Generally, if the difference in the pKa values of the co-former (acid) and the target molecule (base) is less than 0, a co-crystal is likely to form. If the ΔpKa is greater than 3, a salt is typically formed through proton transfer. The intermediate range (0 < ΔpKa < 3) can result in either a co-crystal or a salt.
Potential co-formers for this compound could include:
Carboxylic Acids: (e.g., benzoic acid, salicylic (B10762653) acid) to form O-H···Npyridine hydrogen bonds.
Amides: (e.g., nicotinamide, isonicotinamide) to form N-H···O=C or N-H···Npyridine hydrogen bonds.
Phenols: (e.g., hydroquinone, resorcinol) to form O-H···Npyridine or O-H···O=C hydrogen bonds.
The controlled formation of these co-crystals can be achieved through various techniques such as slow evaporation from solution, grinding (neat or liquid-assisted), or reaction crystallization. nih.gov
Engineering of Solid-State Structures for Tunable Material Properties
The ability to control the arrangement of molecules in the solid state is the core of crystal engineering. By understanding and utilizing the intermolecular interactions discussed above, it is possible to design solid-state structures of this compound with desired material properties.
For instance, the formation of specific hydrogen-bonding motifs can influence properties like melting point and solubility. The introduction of different co-formers can lead to a variety of crystal packings, some of which might exhibit enhanced stability or different dissolution rates. A study on co-crystals of celecoxib (B62257) showed that altering the crystal structure through co-crystallization could reduce the propensity for punch sticking during tableting. nih.gov
Furthermore, the nitro group in this compound suggests potential for interesting optical or electronic properties. The crystal packing can significantly influence these properties. For example, the formation of π-π stacking interactions between the pyridine rings, which can be encouraged through the use of appropriate co-formers, could lead to changes in the material's photophysical properties.
N 6 Nitropyridin 3 Yl Acetamide in Advanced Organic Synthesis Applications
Role as a Key Synthetic Intermediate in the Construction of Complex Heterocyclic Frameworks
N-(6-nitropyridin-3-yl)acetamide serves as a pivotal precursor in the synthesis of a variety of complex heterocyclic frameworks, leveraging the reactivity of its nitro and acetamido functional groups. nih.govnih.gov The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic aromatic substitution, while it can also be readily reduced to an amino group, opening pathways for cyclization reactions. Concurrently, the acetamido group can be hydrolyzed to reveal a primary amine, providing another reactive handle for building intricate molecular structures.
A primary application of this compound lies in the synthesis of fused bicyclic and polycyclic heterocyclic systems. For instance, the reduction of the nitro group to an amine can be followed by an intramolecular cyclization or a condensation reaction with a suitably functionalized adjacent substituent, which can be introduced via nucleophilic substitution at the position ortho to the nitro group. This strategy allows for the construction of pyrido-pyrazines, pyrido-imidazoles, and other related heterocyclic cores that are prevalent in medicinal chemistry. scielo.br
The general synthetic utility of nitropyridines as precursors to a wide range of mono- and polynuclear heterocyclic systems with diverse biological activities, such as antitumor and antiviral properties, has been well-documented. nih.govnih.gov this compound fits within this class of valuable starting materials. A plausible synthetic route towards a complex heterocyclic system could involve the initial reduction of the nitro group, followed by diazotization of the resulting amine and subsequent intramolecular cyclization to form a triazolopyridine derivative. The acetamido group can then be modified to introduce further complexity.
| Precursor | Reagents and Conditions | Resulting Heterocyclic Core | Potential Application |
| This compound | 1. Reduction (e.g., Fe/HCl, H2/Pd-C) 2. Intramolecular cyclization | Pyrido[2,3-b]pyrazine derivatives | Medicinal Chemistry |
| This compound | 1. Nucleophilic Aromatic Substitution 2. Reduction of nitro group 3. Cyclization | Imidazo[4,5-b]pyridine derivatives | Drug Discovery |
| This compound | 1. Reduction of nitro group 2. Diazotization 3. Intramolecular cyclization | Triazolopyridine derivatives | Agrochemicals |
Precursors for Functional Materials and Advanced Chemical Reagents
The electronic properties of the pyridine ring, modulated by the electron-withdrawing nitro group and the electron-donating potential of the (deprotonated) acetamido group, make this compound an interesting candidate as a precursor for functional materials. Upon suitable chemical transformations, derivatives of this compound could exhibit valuable optical or electronic properties.
For instance, the conversion of the nitro group to an amino group and subsequent derivatization can lead to the formation of push-pull chromophores. These molecules, characterized by an electron-donating group and an electron-withdrawing group at opposite ends of a conjugated system, are known to possess non-linear optical (NLO) properties. Furthermore, the synthesis of aminopyridines and their derivatives has been explored for applications in fluorescent probes. nih.gov By analogy, derivatives of this compound could be developed as fluorescent sensors for specific analytes, where the binding event modulates the fluorescence emission.
As a chemical reagent, this compound can be utilized in the synthesis of specialized ligands for catalysis. The pyridine nitrogen and the exocyclic amino group (after hydrolysis of the acetamide) can coordinate to metal centers, forming stable complexes. The electronic nature of the pyridine ring, influenced by the remaining nitro group or its derivatives, can fine-tune the catalytic activity of the metal center.
| Derivative of this compound | Potential Functional Property | Application Area |
| Push-pull chromophore | Non-linear optics | Optoelectronics |
| Fluorescent derivative | Molecular sensing | Bioimaging, Environmental monitoring |
| Metal-ligand complex | Catalysis | Organic synthesis |
Advanced Analytical Methodologies for Purity Assessment in Synthetic Research
Ensuring the purity of this compound is paramount for its successful application in multi-step synthesis, as impurities can lead to side reactions and complicate the isolation and purification of downstream products. A combination of chromatographic and spectroscopic techniques is typically employed for its purity assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nitroaromatic compounds. usgs.govresearchgate.net A reversed-phase HPLC method, using a C18 column, is generally suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the composition adjusted to achieve optimal separation of the target compound from any starting materials, by-products, or degradation products. UV detection is highly effective due to the strong chromophore of the nitro-substituted pyridine ring.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, particularly for identifying volatile impurities. However, the thermal stability of this compound should be considered, as nitro compounds can be prone to degradation at high temperatures. A suitable GC method would involve a moderately polar capillary column and a temperature program that allows for the elution of the compound without decomposition. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.
For comprehensive purity analysis, a combination of these techniques is often employed. The table below outlines a typical analytical workflow for purity assessment.
| Analytical Technique | Typical Stationary Phase | Mobile Phase / Carrier Gas | Detection Method | Information Obtained |
| HPLC | C18 | Acetonitrile/Water | UV-Vis (Photodiode Array) | Quantitative purity, detection of non-volatile impurities |
| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (EI) | Identification of volatile impurities, structural confirmation |
| NMR Spectroscopy | - | Deuterated solvent (e.g., DMSO-d6) | ¹H, ¹³C | Structural elucidation and confirmation, detection of structural isomers |
| FTIR Spectroscopy | - | - | Infrared | Identification of functional groups (NO₂, C=O, N-H) |
The development and validation of such analytical methods are crucial steps in the research and development process involving this compound, ensuring the reliability and reproducibility of synthetic procedures. nih.govnih.gov
Conclusion and Future Research Directions for N 6 Nitropyridin 3 Yl Acetamide
Summary of Fundamental Chemical Insights into N-(6-nitropyridin-3-yl)acetamide
This compound is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a nitro group at the 6-position and an acetamido group at the 3-position. The presence of the electron-withdrawing nitro group and the acetamido moiety significantly influences the electronic properties and reactivity of the pyridine core. While detailed experimental characterization is not extensively documented in public literature, fundamental properties can be summarized based on available data and structural analysis. bldpharm.combldpharm.com
The compound's basic structural and chemical data are provided below.
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 52092-46-3 | bldpharm.combldpharm.com |
| Molecular Formula | C₇H₇N₃O₃ | bldpharm.com |
| Molecular Weight | 181.15 g/mol | bldpharm.combldpharm.com |
| SMILES Code | CC(NC1=CC=C(N+=O)N=C1)=O | bldpharm.com |
These fundamental properties form the basis for its identification and use in further chemical synthesis and investigation. The interplay between the nitro and acetamido groups dictates the molecule's polarity, solubility, and potential for intermolecular interactions.
Identification of Unexplored Reactivity and Novel Synthetic Opportunities
The reactivity of this compound is largely governed by the nitropyridine scaffold, which offers significant opportunities for synthetic transformations. nih.gov The typical synthesis of this compound involves the acetylation of its parent amine, 6-nitropyridin-3-amine (B85077). However, its potential as a synthetic intermediate remains largely untapped.
Unexplored Reactivity:
Reduction of the Nitro Group: A primary avenue for unexplored reactivity is the selective reduction of the nitro group. This transformation would yield N-(6-aminopyridin-3-yl)acetamide, a diamine derivative. This new compound would possess two distinct nucleophilic sites, opening pathways for complex heterocyclic synthesis.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, activated by the nitro group, is a prime candidate for nucleophilic aromatic substitution reactions. While the parent ring is reactive, exploring the substitution of other potential leaving groups introduced onto the ring could lead to novel derivatives.
Hydrolysis of the Amide: The acetamido group can be hydrolyzed under acidic or basic conditions to regenerate 6-nitropyridin-3-amine. This allows this compound to serve as a protected form of the amine, enabling reactions at other sites before deprotection.
Novel Synthetic Opportunities:
The compound is a valuable building block. For instance, using the product of nitro-reduction, N-(6-aminopyridin-3-yl)acetamide, as a scaffold could lead to the synthesis of molecules with applications in materials science or medicinal chemistry, areas where substituted pyridines are of great interest. nih.gov
Prospective Avenues for Advanced Computational and Spectroscopic Investigations
Detailed characterization of this compound is essential for a complete understanding of its chemical nature. Several advanced computational and spectroscopic methods could provide profound insights.
Table 2: Proposed Investigational Techniques
| Investigation Type | Technique | Objective | Reference for Method |
|---|---|---|---|
| Spectroscopic | Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure, bond lengths, bond angles, and crystal packing. This would reveal how intermolecular forces, such as hydrogen bonding from the amide, influence the solid-state structure. | researchgate.net |
| 1D & 2D NMR Spectroscopy | To unambiguously assign all proton (¹H) and carbon (¹³C) signals and to study through-bond and through-space correlations, confirming the connectivity and conformation in solution. | researchgate.net | |
| Ion Mobility-Mass Spectrometry | To measure the compound's collision cross-section (CCS), providing information about its gas-phase shape and size, which can be compared with computational models. | uni.lu | |
| Computational | Density Functional Theory (DFT) | To calculate the optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), and vibrational frequencies (for comparison with experimental IR spectra). | researchgate.net |
| Molecular Electrostatic Potential (MEP) | To map the electron density surface to identify electrophilic and nucleophilic sites, predicting reactivity towards various reagents. | researchgate.net |
These investigations would provide a comprehensive dataset, bridging the gap between its simple chemical formula and its complex physicochemical behavior.
Potential for Derivatization in Exploratory Chemical Research
This compound is a versatile platform for derivatization, enabling the creation of a library of novel compounds for exploratory research. The two primary functional groups—the nitro group and the acetamide (B32628) group—are key handles for chemical modification.
Derivatization via the Nitro Group: The most significant derivatization pathway begins with the reduction of the nitro group to an amine (—NH₂). This resulting N-(6-aminopyridin-3-yl)acetamide can undergo a host of subsequent reactions:
Acylation/Sulfonylation: The newly formed primary amine can be acylated or sulfonylated to introduce a wide variety of functional groups, altering the molecule's steric and electronic properties.
Diazotization: The amine can be converted into a diazonium salt, a highly versatile intermediate for introducing halogens (Sandmeyer reaction), hydroxyl groups, or for use in azo-coupling reactions.
Derivatization via the Acetamide Group:
Hydrolysis and Re-functionalization: As mentioned, hydrolysis reveals the 3-amino group. This amine can then be functionalized with moieties other than an acetyl group, providing access to a different set of amide, urea, or thiourea (B124793) derivatives.
These derivatization strategies allow for systematic modification of the compound's structure, which is a fundamental practice in fields like medicinal chemistry and materials science for tuning molecular properties.
Q & A
Q. What are the optimal synthetic routes for N-(6-nitropyridin-3-yl)acetamide in laboratory settings?
Methodological Answer: The synthesis typically involves a multi-step nucleophilic substitution and acetylation. A microwave-assisted protocol (50–100 W, 80–120°C) can accelerate the reaction between 3-amino-6-nitropyridine and halogenated acetates. Key steps include:
Halogenation : Reacting 3-aminopyridine derivatives with nitrating agents (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 6-position .
Acetylation : Treating the intermediate with acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (1:1.2 molar ratio) .
- Critical Parameters : Reaction temperature (<5°C during acetylation), inert atmosphere (N₂/Ar), and stoichiometric control to minimize byproducts like N-acetyl over-oxidized derivatives .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., pyridine ring protons at δ 8.2–8.9 ppm) and acetamide carbonyl signals (~168–170 ppm) .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and amide (1650–1680 cm⁻¹, C=O stretch) functional groups .
- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., dihedral angle between pyridine and acetamide planes <30°), critical for understanding steric effects .
| Characterization Method | Key Parameters | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.6 (d, J=2.4 Hz, H-2), δ 8.9 (dd, J=2.4/9.0 Hz, H-4) | |
| X-ray Crystallography | Space group P2₁/c, Z=4, R-factor <0.05 |
Q. What storage conditions ensure the stability of this compound?
Methodological Answer: Store in amber glass vials at –20°C under inert gas (argon preferred). Avoid moisture and light exposure, as nitro groups are prone to photodegradation. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water gradient) before long-term storage .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model:
- Electrophilicity : Calculate Fukui indices (f⁻) to identify reactive sites (e.g., C-4 on the pyridine ring, f⁻ >0.3) .
- Transition State Analysis : Simulate SNAr mechanisms with explicit solvent models (e.g., DMSO) to assess activation energies (~25–30 kcal/mol for methoxide attack) .
- Regioselectivity : Compare charge distribution maps to rationalize preferential substitution at the 4-position over the 2-position .
Q. How can researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?
Methodological Answer: Employ variable-temperature NMR (VT-NMR) to distinguish dynamic effects (e.g., rotational barriers of the acetamide group) from structural isomerism. For example:
- At 298 K: Overlapping signals for ortho/meta protons.
- At 223 K: Split peaks reveal restricted rotation (ΔG‡ ~12 kcal/mol) .
Cross-validate with 2D NOESY to confirm spatial proximity of substituents and mass spectrometry (HRMS) to rule out impurities .
Q. What experimental protocols mitigate toxicity risks during handling of this compound?
Methodological Answer:
Q. How does regioselectivity in the synthesis of this compound derivatives impact pharmacological activity?
Methodological Answer: Regioselectivity (e.g., nitro group position) alters electronic profiles and binding affinity. For example:
- C-6 Nitro : Enhances electron-withdrawing effects, increasing hydrogen-bonding capacity with target proteins (e.g., kinases).
- C-4 Substitution : Reduces steric hindrance, improving solubility (logP ~1.2 vs. ~1.8 for C-2 analogs) .
Validate via molecular docking (AutoDock Vina) and isothermal titration calorimetry (ITC) to correlate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
